molecular formula C11H9BrN2O3 B1439413 4-bromo-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1319206-92-2

4-bromo-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1439413
CAS RN: 1319206-92-2
M. Wt: 297.1 g/mol
InChI Key: MTKDHGBPJVRLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The presence of bromine and methoxyphenyl groups can influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the aromatic pyrazole ring and the electron-withdrawing bromine atom and electron-donating methoxy group on the phenyl ring .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The bromine atom might make it a good candidate for further substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom might increase its molecular weight and potentially its boiling point .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Pyrazole derivatives have been studied for their potential biological activities, but without specific studies on this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the interest in pyrazole derivatives in medicinal chemistry .

properties

IUPAC Name

4-bromo-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-17-7-4-2-3-6(5-7)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKDHGBPJVRLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-bromo-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
4-bromo-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-bromo-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
4-bromo-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
4-bromo-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.